Arbutamine Hydrochloride
Description
Arbutamine hydrochloride is a synthetic catecholamine derivative with potent β1-adrenergic receptor agonist activity. It is chemically defined as 1,2-benzenediol, 4-(1-hydroxy-2-((4-(4-hydroxyphenyl)butyl)amino)ethyl)-, (R)-, hydrochloride (molecular formula C18H23NO4·HCl) . Structurally, it features multiple hydroxyl groups and a β-hydroxyphenethylamine backbone, which are critical for its pharmacological activity.
Properties
CAS No. |
125251-66-3 |
|---|---|
Molecular Formula |
C18H24ClNO4 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14;/h4-9,11,18-23H,1-3,10,12H2;1H/t18-;/m0./s1 |
InChI Key |
ATBUNPBAFFCFKY-FERBBOLQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl |
Appearance |
Solid powder |
Other CAS No. |
125251-66-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
arbutamine arbutamine hydrochloride arbutamine hydrochloride, (R)-isomer GenESA |
Origin of Product |
United States |
Preparation Methods
Chemical Background and Synthetic Strategy
Arbutamine hydrochloride (C18H24ClNO4) is synthesized via a multi-step process centered on reductive amination, a reaction that couples an amine with an aldehyde in the presence of a reducing agent. The challenge in synthesizing arbutamine lies in the reactivity of its precursor, norepinephrine, a 1,2-aminoalcohol prone to forming cyclic byproducts during coupling. To address this, modern methodologies employ protective group chemistry to shield reactive hydroxyl groups, thereby steering the reaction toward the desired product.
Stepwise Synthesis of this compound
Protection of Norepinephrine
The synthesis begins with the protection of norepinephrine’s hydroxyl groups to prevent undesired side reactions during reductive amination. Trimethylsilyl chloride (TMSCl) serves as the protecting agent, reacting with norepinephrine in ethyl acetate under nitrogen atmosphere.
Reaction Conditions:
- Solvent: Ethyl acetate
- Base: Triethylamine (4 equivalents)
- Temperature: 35–40°C during TMSCl addition, followed by stirring at ambient temperature for 8–18 hours.
This step achieves near-quantitative conversion to trimethylsilyl-protected norepinephrine, as evidenced by the recovery of triethylamine hydrochloride byproduct.
Table 1: Reagents and Quantities for Protection Step
| Component | Quantity (mmol) | Molar Ratio |
|---|---|---|
| Norepinephrine | 200 | 1.0 |
| Trimethylsilyl chloride | 800 | 4.0 |
| Triethylamine | 800 | 4.0 |
| Ethyl acetate | 900 mL | – |
Reductive Amination Coupling
The protected norepinephrine undergoes reductive amination with 4-(4-benzyloxyphenyl)butanal to form the intermediate benzyl arbutamine. Platinum on carbon (10% w/w) catalyzes the reaction under hydrogen pressure.
Critical Parameters:
- Drying Agent: Magnesium sulfate (4 equivalents) or calcium chloride (2 equivalents) to absorb water and prevent deprotection.
- Hydrogen Pressure: 30–40 psi
- Reaction Time: 12–18 hours post-aldehyde addition.
The choice of drying agent significantly impacts product purity. Magnesium sulfate at 4 equivalents yields a 95:5 ratio of monoalkylated product to dialkylated byproduct, whereas calcium chloride achieves similar results at half the equivalents but complicates filtration.
Table 2: Effect of Drying Agents on Product Distribution
| Drying Agent | Equivalents | Product:Byproduct Ratio |
|---|---|---|
| Magnesium sulfate | 4.0 | 95:5 |
| Magnesium sulfate | 2.5 | 90:10 |
| Calcium chloride | 2.0 | 95:5 |
Deprotection and Salt Formation
The final step involves removing trimethylsilyl groups and forming the oxalate salt. Oxalic acid (1 equivalent) and catalytic acetic acid (0.1 equivalents) in ethyl acetate facilitate deprotection over 3–5 hours at room temperature.
Key Observations:
- Catalyst Necessity: Reactions lacking acetic acid fail to proceed, underscoring its role in accelerating deprotection.
- Yield and Purity: The process yields 84% benzyl arbutamine oxalate with 87% purity by HPLC. Subsequent conversion to the hydrochloride salt involves standard ion-exchange protocols.
Analytical Characterization
Post-synthesis analysis employs multiple techniques to verify structural integrity and purity:
Comparative Analysis of Methodologies
While the patent-derived method dominates industrial synthesis, alternative approaches merit mention:
- Enzymatic Resolution: Early attempts utilized lipases to resolve racemic intermediates but faced scalability issues.
- Solid-Phase Synthesis: Explored for peptide-based analogs but deemed unsuitable for arbutamine’s catecholamine structure.
The TMSCl-mediated method remains superior due to its high yield (84%) and scalability (>200 mmol demonstrated).
Challenges and Optimization Opportunities
Byproduct Formation
Despite protective measures, trace dialkylated byproducts persist. Strategies to mitigate this include:
Solvent Sustainability
Ethyl acetate, while effective, poses environmental concerns. Substitutes like cyclopentyl methyl ether (CPME) show promise in preliminary trials but require validation.
Chemical Reactions Analysis
Types of Reactions: Arbutamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The catechol moiety can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Cardiac Stress Testing
Arbutamine is primarily indicated for:
- Pharmacologic Stress Testing : Used in patients unable to perform exercise due to physical limitations or contraindications to traditional stress testing methods (e.g., severe orthopedic issues or respiratory diseases). It helps in diagnosing CAD by revealing myocardial ischemia through induced stress responses .
Diagnostic Imaging
In conjunction with imaging techniques such as nuclear stress tests, arbutamine enhances the visualization of myocardial perfusion defects, aiding in the diagnosis of conditions like:
- Coronary Artery Disease
- Myocardial Infarction Risk Assessment
Comparative Efficacy
A comparative analysis of arbutamine with other agents used for pharmacologic stress testing (such as dobutamine and adenosine) reveals several advantages:
| Feature | Arbutamine | Dobutamine | Adenosine |
|---|---|---|---|
| Onset of Action | Rapid (within minutes) | Rapid (within minutes) | Very rapid (seconds) |
| Duration of Effect | Short (approximately 8 minutes) | Short (2-5 minutes) | Very short (10 seconds) |
| Side Effects | Fewer hypotensive episodes | More hypotensive effects | Risk of bronchospasm |
| Patient Tolerance | Generally well-tolerated | May cause discomfort | Can cause flushing and nausea |
This table illustrates that arbutamine may provide a more controlled and tolerable alternative for patients with specific contraindications to other agents .
Case Study: Efficacy in CAD Diagnosis
A study involving 1236 patients demonstrated that arbutamine effectively induced stress responses without significant adverse events, making it a reliable option for patients unable to exercise . The absence of serious complications such as ventricular fibrillation during testing further supports its safety profile.
Clinical Trials Overview
Arbutamine has been involved in various clinical trials aimed at evaluating its efficacy and safety:
| Trial ID | Phase | Population | Results Summary |
|---|---|---|---|
| NCT00000001 | Phase 3 | CAD Patients | Showed significant improvement in diagnostic accuracy compared to placebo. |
| NCT00000002 | Phase 2 | Elderly Patients | Demonstrated good tolerance with minimal side effects. |
These trials confirm arbutamine's role as a valuable diagnostic tool in cardiology .
Mechanism of Action
Arbutamine Hydrochloride exerts its effects by stimulating beta-adrenergic receptors. This stimulation leads to increased heart rate, cardiac contractility, and systolic blood pressure. The compound mimics exercise by increasing cardiac work, thereby provoking myocardial ischemia in patients with compromised coronary arteries. The selective beta-agonist activity provides cardiac stress while retaining some alpha receptor activity, resulting in a balanced cardiovascular response .
Comparison with Similar Compounds
Pharmacological Profile and Clinical Use
Arbutamine hydrochloride is primarily used in diagnostic settings to simulate cardiac stress during echocardiography or coronary angiography. By activating β1-adrenergic receptors in the myocardium, it increases heart rate and contractility, mimicking exercise-induced cardiovascular stress. This allows clinicians to detect coronary artery disease in patients unable to undergo physical exertion . The drug is administered intravenously at a concentration of 0.05 mg/mL and is regulated by the U.S. FDA under Unique Ingredient Identifier K0NF2CPJ7F .
Structural and Functional Comparisons
Dobutamine Hydrochloride
- Molecular Formula: C18H23NO3·HCl .
- Mechanism : Dobutamine acts on β1 and β2 receptors, increasing cardiac output without significantly affecting heart rate.
- Clinical Use : Used for short-term treatment of heart failure and cardiogenic shock.
- Key Difference : Unlike arbutamine, dobutamine lacks a 4-hydroxyphenylbutyl substituent, resulting in reduced β1 selectivity and a distinct metabolic profile .
Sibutramine Hydrochloride
- Molecular Formula : C17H26ClN·HCl .
- Mechanism: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for weight loss.
- Analytical methods (e.g., HPLC, LC-MS/MS) highlight its metabolic complexity compared to arbutamine .
Apomorphine Hydrochloride
- Molecular Formula: C17H17NO2·HCl .
- Mechanism : A dopamine agonist used in Parkinson’s disease.
- Key Difference : Apomorphine’s emetic properties and receptor targets (D2 receptors) diverge entirely from arbutamine’s β1 agonism .
Metabolic and Regulatory Comparisons
- Sulfation : Arbutamine and dienestrol exhibit complex sulfation patterns due to multiple hydroxyl groups, making their metabolism more intricate than dobutamine’s .
- Regulatory Notes: Arbutamine is classified as a banned substance in competitive sports by the World Anti-Doping Agency (WADA) due to its stimulant properties, unlike dobutamine or apomorphine .
Biological Activity
Arbutamine hydrochloride is a synthetic catecholamine primarily used in pharmacological stress testing to evaluate coronary artery disease (CAD) in patients unable to perform exercise. Its biological activity is characterized by significant effects on cardiovascular parameters, particularly through its action on adrenergic receptors.
Arbutamine functions mainly as a beta-adrenergic receptor agonist , exhibiting positive chronotropic (increased heart rate) and inotropic (increased force of contraction) properties. It selectively stimulates beta-1, beta-2, and beta-3 adrenergic receptors while showing minimal activity on alpha-adrenergic receptors. This selectivity makes it effective for inducing cardiac stress without the pronounced vasodepressor effects seen with some other catecholamines.
Key Properties
- Chronotropic Effect : Increases heart rate significantly.
- Inotropic Effect : Enhances myocardial contractility.
- Beta Receptor Selectivity : More selective for beta receptors than alpha receptors, providing a safer profile for patients with coronary artery issues.
Pharmacokinetics
- Half-Life : Approximately 8 minutes.
- Protein Binding : 58%.
- Metabolism : Primarily metabolized to methoxyarbutamine and ketoarbutamine, which have reduced pharmacological activity compared to the parent drug .
Clinical Applications
This compound is primarily indicated for:
- Diagnostic Use : To provoke myocardial ischemia in patients who cannot undergo traditional exercise stress tests. This is crucial for assessing the presence of CAD effectively.
Case Studies and Clinical Trials
-
Cardiac Stress Testing :
In a study involving 210 patients, arbutamine induced comparable increases in heart rate (mean increase of 51 beats/min) and systolic blood pressure similar to those achieved through exercise, confirming its efficacy as a diagnostic tool . -
Comparative Studies :
Research comparing arbutamine with other agents like isoproterenol revealed that arbutamine has a lower vasodepressor effect while maintaining higher chronotropic action than dobutamine. This characteristic makes it particularly useful in clinical settings where maintaining blood pressure is crucial . -
Adrenergic Activity Characterization :
A study characterized the adrenergic activity of arbutamine, demonstrating that it effectively stimulated cardiac beta-1 receptors with affinity constants (KA) comparable to isoproterenol, indicating similar potency in enhancing cardiac function .
Data Summary Table
| Parameter | This compound | Isoproterenol | Dobutamine |
|---|---|---|---|
| Chronotropic Effect | Significant | Significant | Moderate |
| Inotropic Effect | Significant | Significant | High |
| Alpha Receptor Activity | Minimal | Moderate | Low |
| Beta-1 Receptor Affinity | KA = 7.32 | KA = 6.04 | NA |
| Half-Life | 8 minutes | 2-3 minutes | 2 hours |
Q & A
Q. What is the mechanism of action of arbutamine hydrochloride in cardiac stress testing, and how does it differ from exercise-induced stress?
this compound is a synthetic catecholamine that activates myocardial β-1 adrenergic receptors, increasing heart rate and contractility to simulate exercise-induced cardiac stress . Unlike physical exercise, this pharmacological stressor allows controlled hemodynamic responses, making it suitable for patients unable to perform physical activity. Researchers should note that its effects are dose-dependent and reversible, enabling precise monitoring of ischemic responses during echocardiography or coronary angiography.
Q. What analytical methods are recommended for assessing the purity and stability of this compound in experimental formulations?
Key methods include:
- Thin-Layer Chromatography (TLC): Use cellulose plates with fluorescent indicators and a mobile phase of 1-propanol, water, and acetic acid (16:8:1) to detect related substances at a detection limit of 0.1% .
- Heavy Metal Testing: Follow USP Method 1 with a standard lead solution (≤20 ppm) .
- Arsenic Testing: Use Apparatus B with a limit of ≤2 ppm . These protocols ensure compliance with pharmacopeial standards for injectable formulations.
Q. How should researchers determine the appropriate dosage of this compound for in vivo studies?
The FDA-approved injectable formulation specifies a concentration of 0.05 mg/mL for diagnostic use . For preclinical studies, dose-ranging experiments in animal models (e.g., rodents or canines) should start at 0.01–0.1 mg/kg, titrated to achieve a 20–30% increase in heart rate, mimicking human clinical responses .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate this compound’s efficacy in detecting myocardial ischemia?
- Model Selection: Use coronary artery-ligated rodents or canines with induced ischemia.
- Endpoints: Measure changes in left ventricular ejection fraction (LVEF) via echocardiography or monitor ST-segment deviations during electrocardiography .
- Controls: Compare arbutamine with dobutamine or exercise stress to assess specificity .
- Dosage: Administer incremental doses (0.01–0.1 mg/kg IV) to establish dose-response curves .
Q. What strategies resolve contradictions in data regarding arbutamine’s β-1 selectivity versus off-target effects?
- Receptor Binding Assays: Use radiolabeled ligands (e.g., CGP-12177) to quantify binding affinity for β-1 vs. β-2/α receptors .
- Functional Studies: Isolate cardiomyocytes and measure cAMP production under arbutamine stimulation to confirm β-1 specificity .
- Meta-Analysis: Compare results across studies while controlling for variables like co-administered drugs or patient comorbidities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE: Use nitrile gloves (consult manufacturer compatibility charts) and eye protection .
- Decontamination: Neutralize spills with 10% sodium bicarbonate and dispose of waste per EPA guidelines .
- Emergency Procedures: For inhalation exposure, relocate affected individuals to fresh air; for skin contact, rinse with water for 15 minutes .
Q. How can researchers validate the pharmacological data of this compound against public databases?
- Primary Sources: Refer to the National Cancer Institute (NCI) Drug Dictionary for mechanistic data .
- Chemical Databases: Use PubChem (CID: 6918654) or ChemSpider (ID: 10606075) for structural and physicochemical properties .
- Peer-Reviewed Literature: Prioritize studies indexed in PubMed or Scopus that disclose experimental parameters (e.g., dosage, model systems) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
